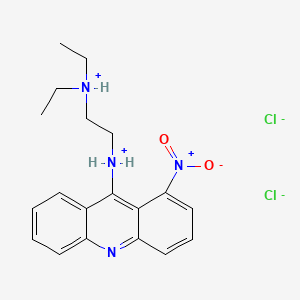
Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and applications in various fields such as medicine, biology, and chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride typically involves the following steps:
Amination: The nitro-acridine compound is then subjected to amination reactions where the nitro group is replaced with an amino group. This is often done using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino-acridine compound is further reacted with diethylaminoethyl chloride to introduce the diethylaminoethyl group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group, which can be further modified.
Substitution: The compound can participate in substitution reactions where the diethylaminoethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with DNA and RNA, making it useful in genetic research and molecular biology.
Medicine: Due to its potential anticancer and antimicrobial properties, it is investigated for therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
Mécanisme D'action
The mechanism of action of acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit enzymes like topoisomerases, which are essential for DNA unwinding and replication. These interactions make it a potent anticancer and antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride is unique due to its specific substitution pattern, which enhances its solubility and biological activity. The presence of the diethylaminoethyl group and the nitro group provides distinct chemical properties that differentiate it from other acridine derivatives.
Propriétés
Numéro CAS |
17074-42-9 |
|---|---|
Formule moléculaire |
C19H24Cl2N4O2 |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
diethyl-[2-[(1-nitroacridin-9-yl)azaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-3-22(4-2)13-12-20-19-14-8-5-6-9-15(14)21-16-10-7-11-17(18(16)19)23(24)25;;/h5-11H,3-4,12-13H2,1-2H3,(H,20,21);2*1H |
Clé InChI |
SITOYHMQEWFWHJ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC[NH2+]C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



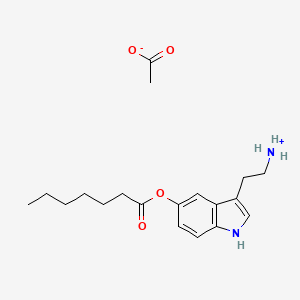
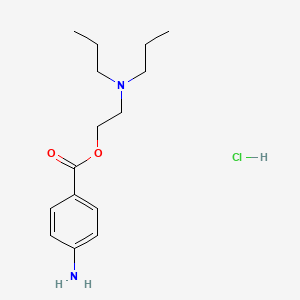
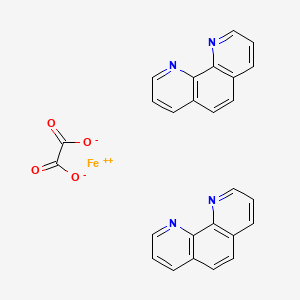
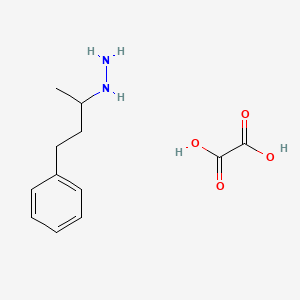
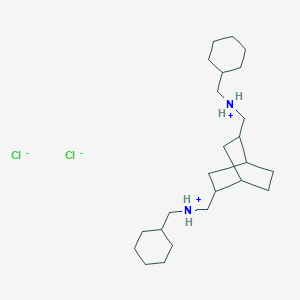
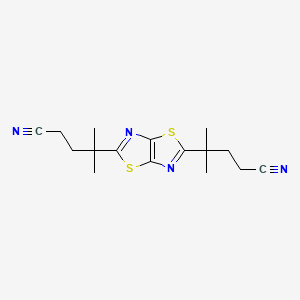
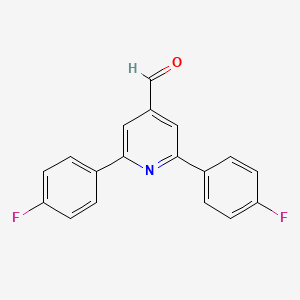

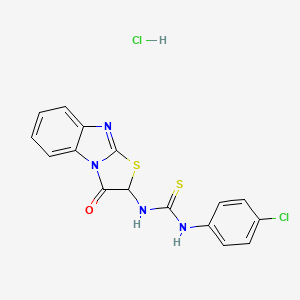
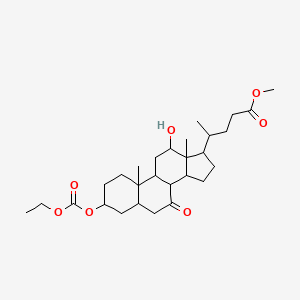
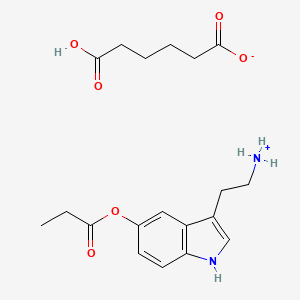
![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
